(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid
Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid is a compound known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-13C. It is a labeled amino acid where the carbon at the 3rd position is replaced with the carbon-13 isotope. This compound is widely used in peptide synthesis and proteomics studies due to its stable isotope labeling, which aids in various analytical techniques .
Mechanism of Action
Target of Action
Fmoc-Ala-OH (3-13C) is primarily used in the field of peptide synthesis . Its main target is the N-terminal amino group of a peptide chain . The compound acts as a protecting group for this amino group, preventing unwanted side reactions during the peptide assembly process .
Mode of Action
The mode of action of Fmoc-Ala-OH (3-13C) involves the temporary masking of the N-terminal amino group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), introducing the Fmoc group . This process facilitates the stepwise elongation of peptide chains .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Ala-OH (3-13C) is the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound aids in the stepwise assembly of amino acids to form a peptide chain . The Fmoc group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
It’s important to note that the compound is sensitive to base, which is used to remove the fmoc group during peptide synthesis .
Result of Action
The result of Fmoc-Ala-OH (3-13C)'s action is the successful and selective assembly of peptide chains . By protecting the N-terminal amino group, the compound allows for the stepwise addition of amino acids in the desired sequence .
Action Environment
The action of Fmoc-Ala-OH (3-13C) is influenced by the conditions of the peptide synthesis process . For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound should be stored under nitrogen, away from moisture, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-OH (3-13C) plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides stability and protection to the amino acid during peptide synthesis, preventing unwanted side reactions. In biochemical reactions, Fmoc-Ala-OH (3-13C) interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and protecting groups to form peptide chains . The Fmoc group can be removed by base treatment, typically using piperidine, to expose the free amino group for further reactions .
Cellular Effects
Fmoc-Ala-OH (3-13C) influences various cellular processes, particularly those related to protein synthesis and metabolism. In cells, this compound can be incorporated into newly synthesized proteins, allowing researchers to track protein synthesis and degradation pathways. The stable isotope labeling with carbon-13 enables detailed studies of cellular metabolism, including the tracing of metabolic fluxes and the identification of metabolic intermediates. Fmoc-Ala-OH (3-13C) can also affect cell signaling pathways and gene expression by altering the availability of alanine and its derivatives .
Molecular Mechanism
At the molecular level, Fmoc-Ala-OH (3-13C) exerts its effects through interactions with enzymes and other biomolecules involved in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group by base treatment, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds . The carbon-13 labeling allows for the tracking of these reactions using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Ala-OH (3-13C) can change over time due to its stability and degradation properties. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture . Prolonged exposure to light and air can lead to degradation of the Fmoc group, reducing its effectiveness in peptide synthesis. In in vitro and in vivo studies, the long-term effects of Fmoc-Ala-OH (3-13C) on cellular function can be observed through changes in protein synthesis rates and metabolic fluxes .
Dosage Effects in Animal Models
The effects of Fmoc-Ala-OH (3-13C) in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and protein synthesis without significant adverse effects. At high doses, Fmoc-Ala-OH (3-13C) may exhibit toxic effects, including disruptions in cellular metabolism and protein synthesis . Threshold effects can be observed, where the compound’s impact on metabolic pathways and cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Fmoc-Ala-OH (3-13C) is involved in various metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The carbon-13 labeling allows researchers to trace the incorporation of alanine into metabolic intermediates and end products. Enzymes such as alanine transaminase and alanine dehydrogenase play key roles in the metabolism of Fmoc-Ala-OH (3-13C), facilitating the conversion of alanine to pyruvate and other metabolites. The compound’s involvement in these pathways can be studied using techniques such as NMR spectroscopy and mass spectrometry .
Transport and Distribution
Within cells and tissues, Fmoc-Ala-OH (3-13C) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and incorporated into proteins during synthesis . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins . The stable isotope labeling allows for the tracking of Fmoc-Ala-OH (3-13C) within the body, providing insights into its transport and distribution dynamics .
Subcellular Localization
Fmoc-Ala-OH (3-13C) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, Fmoc-Ala-OH (3-13C) can be directed to the endoplasmic reticulum for incorporation into newly synthesized proteins or to the mitochondria for involvement in metabolic pathways . The subcellular localization of Fmoc-Ala-OH (3-13C) can be studied using techniques such as fluorescence microscopy and subcellular fractionation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid typically involves the reaction of alanine with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like acetone, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling is achieved by using carbon-13 enriched starting materials .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of alanine, such as oxo-alanine, alaninol, and substituted alanine derivatives .
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled peptides for structural and functional studies.
Biology: Employed in metabolic studies to trace the incorporation of alanine into proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH-1-13C: Another isotopically labeled alanine with carbon-13 at the 1st position.
Fmoc-Ala-OH-2-13C: Labeled with carbon-13 at the 2nd position.
Fmoc-Ala-OH-3,3,3-d3: Deuterium-labeled alanine at the 3rd position.
Uniqueness
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in NMR studies and metabolic tracing. This specific labeling allows for precise tracking of the alanine molecule in various biochemical pathways, making it a valuable tool in research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-XEHHCZBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583960 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201489-21-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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